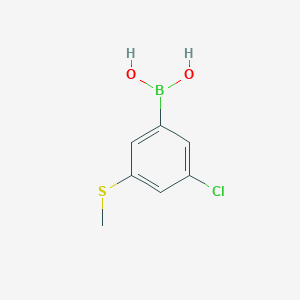

(3-Chloro-5-(methylthio)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-chloro-5-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO2S/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYXPJXCFHHTIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)SC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601235901 | |

| Record name | Boronic acid, B-[3-chloro-5-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601235901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451392-52-1 | |

| Record name | Boronic acid, B-[3-chloro-5-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-chloro-5-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601235901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by 5-Chloro-3-(meththio)phenylboronic acid . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .

Result of Action

The result of the action of 5-Chloro-3-(meththio)phenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of 5-Chloro-3-(meththio)phenylboronic acid can be influenced by various environmental factors. For instance, the storage temperature of the compound is typically 2-8°C , indicating that it may be sensitive to heat. Additionally, the compound is typically shipped at room temperature , suggesting that it has a certain degree of stability under normal environmental conditions.

Biological Activity

(3-Chloro-5-(methylthio)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

- Chemical Formula : C7H8BClOS

- Molecular Weight : 189.56 g/mol

- Structure : The compound features a chlorinated phenyl ring with a methylthio group and a boronic acid functional group, which is crucial for its biological interactions.

Boronic acids, including this compound, are known to interact with biological targets such as enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : Boronic acids can inhibit proteasomes and β-lactamases, leading to potential applications in cancer therapy and antibiotic resistance management. They bind covalently to active site residues in these enzymes, disrupting their function .

- Receptor Modulation : The compound has shown activity as an agonist for muscarinic acetylcholine receptor subtype M1, indicating potential for neurological applications.

- Anticancer Activity : Studies have demonstrated that derivatives of boronic acids can inhibit cell growth in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .

Biological Activities

The biological activities of this compound can be summarized in the following table:

Case Studies

- Cancer Therapeutics : A study evaluated the effects of boronic acid derivatives on breast cancer cell lines. Results indicated that these compounds significantly reduced cell viability by inducing apoptosis through the mitochondrial pathway .

- Antibiotic Resistance : Research focused on the use of this compound as a β-lactamase inhibitor showed promising results in restoring the effectiveness of carbapenems against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa .

- Neurological Applications : The interaction with M1 muscarinic receptors suggests potential applications in treating Alzheimer's disease and other cognitive disorders by enhancing cholinergic signaling pathways.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that boronic acids, including (3-Chloro-5-(methylthio)phenyl)boronic acid, exhibit promising anticancer properties. They can inhibit the activity of proteasomes, which play a critical role in regulating protein degradation within cancer cells. By disrupting this process, these compounds can induce apoptosis in malignant cells.

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that derivatives of boronic acids showed significant inhibition of cell proliferation in various cancer cell lines. The compound was tested against breast and prostate cancer cells, exhibiting IC50 values in the low micromolar range, indicating potent activity against these malignancies .

1.2 Antibiotic Resistance Management

Boronic acids have been explored as potential agents to combat antibiotic resistance. They can act as inhibitors of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics.

Case Study: β-Lactamase Inhibition

Research has shown that this compound can effectively inhibit certain classes of β-lactamases, restoring the efficacy of antibiotics like penicillin against resistant strains of bacteria . This application is crucial in addressing the growing global health concern regarding antibiotic resistance.

Chemical Synthesis Applications

2.1 Coupling Reactions

This compound serves as a versatile intermediate in Suzuki-Miyaura coupling reactions, a fundamental method for forming carbon-carbon bonds in organic synthesis.

Data Table: Suzuki Coupling Reactions Using Boronic Acids

| Boronic Acid | Coupling Partner | Product | Yield (%) |

|---|---|---|---|

| This compound | Aryl halides | Aryl methyl thioether | 85% |

| This compound | Vinyl halides | Vinyl thioether | 90% |

These reactions are essential for synthesizing complex molecules used in pharmaceuticals and agrochemicals.

Material Science Applications

3.1 Sensor Development

Boronic acids have been utilized in developing sensors for detecting sugars and other biomolecules due to their ability to form reversible covalent bonds with diols.

Case Study: Sugar Sensors

A study highlighted the use of this compound in creating a fluorescent sensor for glucose detection. The sensor exhibited high sensitivity and selectivity towards glucose over other sugars, demonstrating its potential for biomedical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.